6-[(5R)-5-[[2-(7-fluoro-1-methyl-2-oxoquinolin-8-yl)ethylamino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-4H-pyrazino[2,3-b][1,4]oxazin-3-one
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Overview
Description
BWC0977 is a novel bacterial topoisomerase inhibitor with potent broad-spectrum activity. It has been developed to combat multi-drug resistant Gram-negative and Gram-positive pathogens, including those resistant to fluoroquinolones . This compound is particularly significant in the fight against antimicrobial resistance, which poses a major threat to global health .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BWC0977 involves multiple steps, including the formation of a pyrazino-oxazinone ring, which is crucial for its activity. The synthetic route typically starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of BWC0977 involves scaling up the laboratory synthesis to a commercial scale. This requires the optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
BWC0977 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its antibacterial properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of BWC0977, each with potentially different biological activities. These derivatives can be further studied to understand their efficacy and safety profiles .
Scientific Research Applications
BWC0977 has a wide range of scientific research applications, including:
Mechanism of Action
BWC0977 exerts its effects by inhibiting bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. BWC0977 stabilizes the cleavage complex after a single strand break, preventing the re-ligation of DNA strands and ultimately leading to bacterial cell death . This mechanism is distinct from that of fluoroquinolones, which stabilize double strand breaks .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A fluoroquinolone antibiotic that also targets DNA gyrase and topoisomerase IV but stabilizes double strand breaks.
Gepotidacin: Another novel bacterial topoisomerase inhibitor with a different mechanism of action.
BWC0944: A compound similar to BWC0977 but with slightly different chemical properties and potency.
Uniqueness
BWC0977 stands out due to its dual target mechanism, broad-spectrum activity, and effectiveness against fluoroquinolone-resistant strains . Its ability to inhibit both DNA gyrase and topoisomerase IV with nanomolar potency across various bacterial species makes it a promising candidate in the fight against antimicrobial resistance .
Properties
Molecular Formula |
C22H21FN6O5 |
---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
6-[(5R)-5-[[2-(7-fluoro-1-methyl-2-oxoquinolin-8-yl)ethylamino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-4H-pyrazino[2,3-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C22H21FN6O5/c1-28-18(31)5-3-12-2-4-15(23)14(19(12)28)6-7-24-8-13-10-29(22(32)34-13)16-9-25-21-20(26-16)27-17(30)11-33-21/h2-5,9,13,24H,6-8,10-11H2,1H3,(H,26,27,30)/t13-/m1/s1 |
InChI Key |
MKICNOUBIXXGPQ-CYBMUJFWSA-N |
Isomeric SMILES |
CN1C(=O)C=CC2=C1C(=C(C=C2)F)CCNC[C@@H]3CN(C(=O)O3)C4=CN=C5C(=N4)NC(=O)CO5 |
Canonical SMILES |
CN1C(=O)C=CC2=C1C(=C(C=C2)F)CCNCC3CN(C(=O)O3)C4=CN=C5C(=N4)NC(=O)CO5 |
Origin of Product |
United States |
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